

Application Note: Mass Spectrometry Analysis of 4-Chloro-4'-fluorobutyrophenone

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Compound of Interest

Compound Name: 4-Chloro-4'-fluorobutyrophenone

Cat. No.: B134399

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Abstract

This application note provides a detailed overview of the mass spectrometric analysis of **4-Chloro-4'-fluorobutyrophenone**, a key intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic medications.^[1] It serves as a building block in organic synthesis for creating more complex molecules.^[1] This document outlines the characteristic fragmentation pattern of the molecule, presents quantitative mass spectral data, and provides a generalized protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The information contained herein is intended to guide researchers in the identification and characterization of **4-Chloro-4'-fluorobutyrophenone** in various sample matrices.

Introduction

4-Chloro-4'-fluorobutyrophenone (CAS No: 3874-54-2) is a synthetic compound with the molecular formula $C_{10}H_{10}ClFO$ and a molecular weight of 200.64 g/mol.^{[2][3][4]} It is a crucial starting material in the pharmaceutical industry and is also utilized in material science and neurochemistry research.^[1] Accurate and reliable analytical methods are therefore essential for its quality control, metabolic studies, and for monitoring its presence in various samples. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers a sensitive and specific method for the analysis of this compound. This note details the expected mass spectrum and fragmentation pathways.

Mass Spectrometry Data

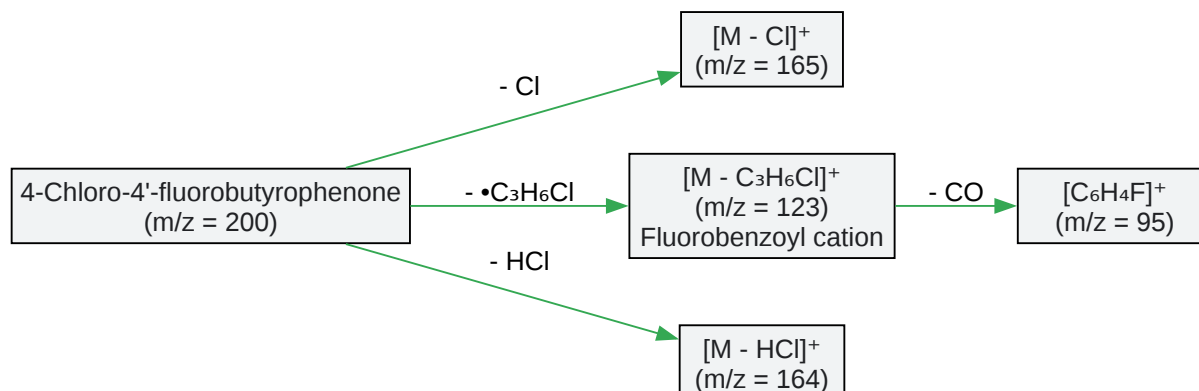
The electron ionization (EI) mass spectrum of **4-Chloro-4'-fluorobutyrophenone** is characterized by a molecular ion peak and several distinct fragment ions. The quantitative data from the mass spectrum is summarized in the table below.

m/z	Relative Intensity (%)	Proposed Fragment Ion
200	1.0	[M] ⁺ (Molecular Ion)
164	7.7	[M - HCl] ⁺
138	33.3 - 43	[C ₈ H ₅ FO] ⁺
123	100	[C ₇ H ₄ FO] ⁺ (Fluorobenzoyl cation)
95	29.4	[C ₆ H ₄ F] ⁺
75	6.9	[C ₆ H ₃] ⁺

Data compiled from multiple sources.[\[2\]](#)[\[4\]](#) The base peak in the spectrum is consistently observed at m/z 123, which corresponds to the stable fluorobenzoyl cation.[\[2\]](#)[\[4\]](#)

Fragmentation Pathway

The fragmentation of **4-Chloro-4'-fluorobutyrophenone** under electron ionization follows a logical pathway initiated by the loss of electrons to form the molecular ion. The primary fragmentation steps are illustrated in the diagram below.



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Caption: Proposed mass spectral fragmentation pathway of **4-Chloro-4'-fluorobutyrophenone**.

Experimental Protocol: GC-MS Analysis

The following is a generalized protocol for the analysis of **4-Chloro-4'-fluorobutyrophenone** by GC-MS. Instrument parameters may require optimization for specific applications and instrumentation.

1. Sample Preparation

- Dissolve a known quantity of **4-Chloro-4'-fluorobutyrophenone** in a suitable volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.
- Perform serial dilutions as necessary to achieve a concentration appropriate for the sensitivity of the instrument.
- For complex matrices, a sample extraction and clean-up procedure (e.g., liquid-liquid extraction or solid-phase extraction) may be required.

2. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 7890B GC System (or equivalent)

- Mass Spectrometer: Agilent 5977A MSD (or equivalent)
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar capillary column.
- Injection Volume: 1 μ L
- Injector Temperature: 250 $^{\circ}$ C
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100 $^{\circ}$ C, hold for 2 minutes.
 - Ramp: 15 $^{\circ}$ C/min to 280 $^{\circ}$ C.
 - Final hold: Hold at 280 $^{\circ}$ C for 5 minutes.
- Transfer Line Temperature: 280 $^{\circ}$ C
- Ion Source Temperature: 230 $^{\circ}$ C[2]
- Quadrupole Temperature: 150 $^{\circ}$ C[2]
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV[2]
- Mass Range: m/z 40-400
- Scan Mode: Full Scan

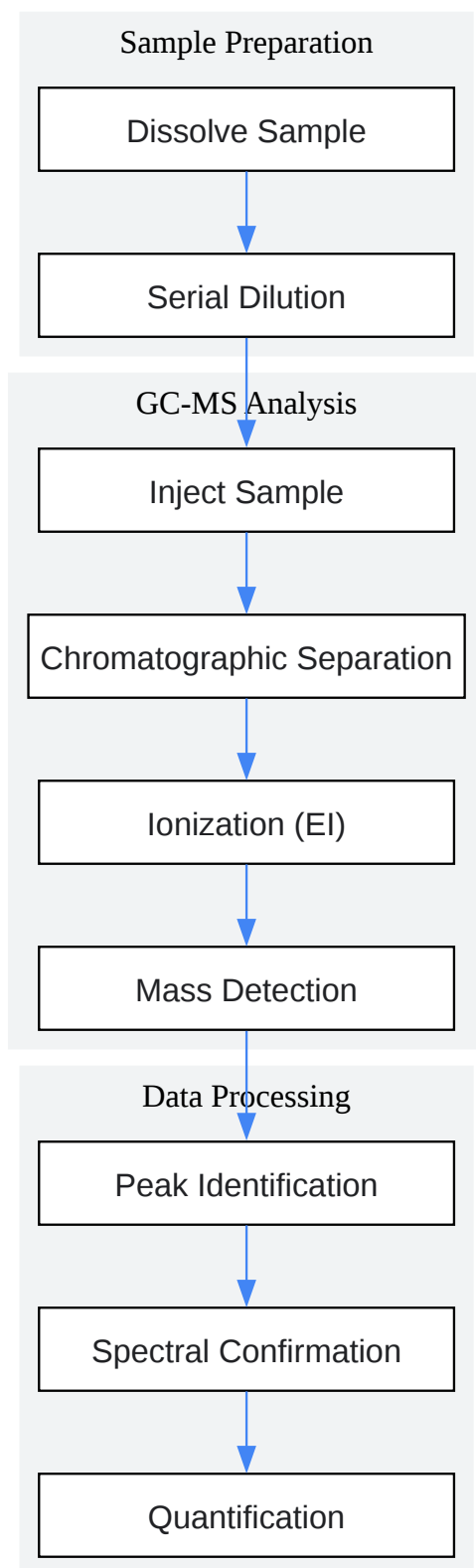
3. Data Analysis

- Identify the peak corresponding to **4-Chloro-4'-fluorobutyrophenone** based on its retention time.

- Confirm the identity of the compound by comparing the acquired mass spectrum with a reference spectrum or the data provided in this application note.
- For quantitative analysis, prepare a calibration curve using standards of known concentrations.

Experimental Workflow

The following diagram outlines the general workflow for the GC-MS analysis of **4-Chloro-4'-fluorobutyrophenone**.



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Caption: General workflow for GC-MS analysis of **4-Chloro-4'-fluorobutyrophenone**.

Metabolism

Detailed metabolic studies specifically on **4-Chloro-4'-fluorobutyrophenone** are not extensively available in the public domain. However, based on the metabolism of similar compounds, potential metabolic pathways could include hydroxylation of the aromatic ring, reduction of the ketone, and conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion. Further research is required to fully elucidate the metabolic fate of this compound in biological systems.

Conclusion

This application note provides essential mass spectrometric data and a foundational analytical protocol for **4-Chloro-4'-fluorobutyrophenone**. The characteristic fragmentation pattern, with a base peak at m/z 123, allows for its confident identification. The provided GC-MS method serves as a starting point for method development and validation for the analysis of this important pharmaceutical intermediate.

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